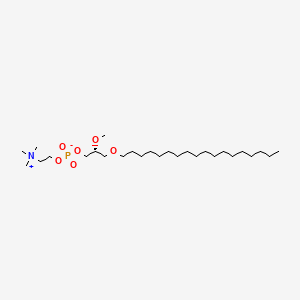

(R)-Edelfosine

Description

Propriétés

IUPAC Name |

[(2R)-2-methoxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H58NO6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-32-25-27(31-5)26-34-35(29,30)33-24-22-28(2,3)4/h27H,6-26H2,1-5H3/t27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHFRGQHAERHWKZ-HHHXNRCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H58NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20922896 | |

| Record name | 1-O-Octadecyl-2-O-methyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20922896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77286-66-9 | |

| Record name | Edelfosine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077286669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-O-Octadecyl-2-O-methyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20922896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EDELFOSINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZ198HY9OE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(R)-Edelfosine: A Multifaceted Approach to Cancer Cell Apoptosis

An In-depth Technical Guide on the Core Mechanism of Action for Researchers, Scientists, and Drug Development Professionals

(R)-Edelfosine (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine, ET-18-OCH₃) is a synthetic alkyl-lysophospholipid analog that has garnered significant interest in oncology for its selective induction of apoptosis in a wide array of cancer cells while largely sparing normal, healthy cells. Unlike conventional chemotherapeutic agents that primarily target DNA synthesis, this compound's mechanism of action is multifaceted, centering on the cell membrane and key intracellular signaling pathways. This technical guide elucidates the core mechanisms through which this compound exerts its potent anti-cancer effects, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

Core Mechanisms of Action

This compound's anti-neoplastic activity is not attributed to a single molecular target but rather to its ability to modulate multiple cellular processes, leading to a cascade of events culminating in apoptosis. The primary mechanisms can be categorized as follows:

-

Lipid Raft Accumulation and Fas/CD95 Death Receptor Clustering: this compound preferentially accumulates in the lipid rafts of cancer cell membranes.[1][2] This accumulation alters the biophysical properties of these microdomains, leading to the recruitment and clustering of the Fas/CD95 death receptor.[1][3] This process initiates the formation of the Death-Inducing Signaling Complex (DISC), comprising Fas-Associated Death Domain (FADD) and pro-caspase-8, thereby activating the extrinsic apoptosis pathway independent of the natural Fas ligand (FasL).[1]

-

Inhibition of the PI3K/Akt Survival Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. This compound has been shown to inhibit the activation of Akt, a key serine/threonine kinase in this pathway.[2][4] Specifically, it leads to a dose-dependent decrease in the phosphorylation of Akt, thereby suppressing pro-survival signals and sensitizing cancer cells to apoptosis.[4][5]

-

Induction of Endoplasmic Reticulum (ER) Stress: this compound accumulates in the endoplasmic reticulum of solid tumor cells, leading to a potent ER stress response.[6][7] This is characterized by the upregulation of the pro-apoptotic transcription factor CHOP/GADD153 and the activation of caspase-4 and the c-Jun N-terminal kinase (JNK) pathway.[6][7] The sustained ER stress overwhelms the cell's adaptive capacity, triggering apoptosis.

-

Mitochondrial-Mediated Apoptosis: The apoptotic signals initiated at the plasma membrane and the ER converge at the mitochondria. This compound induces a loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.[8] This activates the intrinsic apoptotic pathway, leading to the activation of executioner caspases, such as caspase-3, and subsequent cleavage of cellular substrates like poly(ADP-ribose) polymerase (PARP).[1]

Quantitative Data

The cytotoxic and apoptotic effects of this compound are dose-dependent and vary across different cancer cell lines. The following tables summarize key quantitative data from various studies.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |

| PANC-1 | Pancreatic Cancer | ~10-20 | 120 |

| LNCaP | Prostate Cancer | ~10 | 24 |

| VCaP | Prostate Cancer | ~10 | 24 |

| Jurkat | T-cell Leukemia | Not explicitly stated, but apoptosis observed at 10µM | 24 |

| K562 | Chronic Myelogenous Leukemia | Resistant (overcome by nanoformulation) | Not applicable |

| HT-29 | Colorectal Cancer | 1.64 ± 0.05 µg/ml (~2.9 µM) | 72 |

| A549 | Lung Cancer | 2.01 ± 0.28 µg/ml (~3.6 µM) | 72 |

| MCF-7 | Breast Cancer | 0.62 ± 0.06 µg/ml (~1.1 µM) | 72 |

Table 2: Quantitative Effects of this compound on Key Apoptotic Markers

| Cell Line | Parameter | Treatment | Observation |

| LNCaP | Annexin V Positive Cells | 10 µM Edelfosine | Significant increase in apoptotic cells |

| LNCaP & VCaP | p-Akt Levels | Dose-dependent (2.5, 5, 10 µM) | Inhibition of Akt phosphorylation |

| PANC-1 CSCs | Apoptosis (Sub-G0/G1) | 20 µM Edelfosine for 5 days | ~38% apoptosis |

| PANC-1 | Apoptosis (Sub-G0/G1) | 20 µM Edelfosine for 5 days | ~47% apoptosis |

| PANC-1 & PANC-1 CSCs | CHOP/GADD153 | Edelfosine Treatment | Potent upregulation |

| LNCaP & VCaP | Caspase-3/7 Activity | Edelfosine Treatment | Increased activity, especially under androgen deprivation |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound's mechanism of action are provided below.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is for the detection of apoptosis in Jurkat cells treated with this compound using flow cytometry.

Materials:

-

Jurkat cells

-

This compound

-

RPMI-1640 medium supplemented with 10% FBS

-

Phosphate-Buffered Saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO₂.

-

Seed cells at a density of 1 x 10⁶ cells/mL in a T25 flask.

-

Treat cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control (e.g., DMSO) for the indicated time (e.g., 24 hours).

-

-

Cell Harvesting and Washing:

-

Collect both floating and adherent cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

-

Early apoptotic cells will be Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells will be both Annexin V-FITC and PI positive.

-

Lipid Raft Isolation by Sucrose Gradient Centrifugation

This protocol describes the isolation of lipid rafts from cells treated with this compound to analyze protein localization.

Materials:

-

Treated and untreated cells (e.g., multiple myeloma cells)

-

Lysis buffer (e.g., 1% Triton X-100 in TNE buffer)

-

Sucrose solutions (e.g., 80%, 35%, and 5% in TNE buffer)

-

Ultracentrifuge and tubes

-

Western blotting reagents and antibodies

Procedure:

-

Cell Lysis:

-

Harvest approximately 6-8 x 10⁷ cells and wash with ice-cold PBS.

-

Lyse the cells in 1 mL of ice-cold lysis buffer containing 1% Triton X-100 for 30 minutes on ice.

-

-

Sucrose Gradient Preparation:

-

Mix the cell lysate with an equal volume of 80% sucrose solution to obtain a 40% sucrose concentration.

-

In an ultracentrifuge tube, carefully layer 3.5 mL of 35% sucrose solution on top of the 2 mL cell lysate in 40% sucrose.

-

Carefully layer 1.5 mL of 5% sucrose solution on top of the 35% sucrose layer.

-

-

Ultracentrifugation:

-

Centrifuge the gradient at 200,000 x g for 18 hours at 4°C.

-

-

Fraction Collection and Analysis:

-

Carefully collect 1 mL fractions from the top of the gradient. The lipid raft fraction is typically found at the 5%/35% sucrose interface.

-

Analyze the protein composition of each fraction by Western blotting using antibodies against raft markers (e.g., flotillin-1) and the protein of interest (e.g., Fas/CD95).

-

Mitochondrial Membrane Potential Assay using JC-1

This protocol is for measuring changes in mitochondrial membrane potential in cells treated with this compound.

Materials:

-

Treated and untreated cells

-

JC-1 dye

-

Cell culture medium

-

Assay Buffer

-

Flow cytometer or fluorescence plate reader

Procedure:

-

Cell Treatment:

-

Culture and treat cells with this compound as described in the apoptosis assay protocol. Include a positive control for mitochondrial depolarization (e.g., CCCP).

-

-

JC-1 Staining:

-

Prepare a 1X JC-1 working solution in cell culture medium (typically 1-10 µM, optimize for cell type).

-

Resuspend the treated cells in the JC-1 working solution.

-

Incubate the cells at 37°C for 15-30 minutes in the dark.

-

-

Washing:

-

Centrifuge the cells at 400 x g for 5 minutes.

-

Discard the supernatant and wash the cells once with 1X Assay Buffer.

-

-

Analysis:

-

Resuspend the cells in Assay Buffer.

-

Analyze the fluorescence by flow cytometry or a fluorescence plate reader.

-

In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence (emission ~590 nm). In apoptotic cells with low mitochondrial membrane potential, JC-1 remains as monomers and emits green fluorescence (emission ~530 nm).

-

The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential.

-

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a general experimental workflow for studying the mechanism of action of this compound.

Caption: this compound induced Fas/CD95 signaling pathway.

Caption: Inhibition of the PI3K/Akt survival pathway by this compound.

Caption: Experimental workflow for investigating this compound's mechanism.

Conclusion

This compound represents a novel class of anti-cancer agents with a distinct and multifaceted mechanism of action. By targeting fundamental cellular structures and signaling pathways, such as lipid rafts, the PI3K/Akt pathway, the endoplasmic reticulum, and mitochondria, it effectively induces apoptosis in cancer cells. Its selectivity for malignant cells further enhances its therapeutic potential. The comprehensive understanding of these mechanisms, supported by robust experimental data, is crucial for the continued development and clinical application of this compound and related compounds in cancer therapy.

References

- 1. mdpi.com [mdpi.com]

- 2. Edelfosine Promotes Apoptosis in Androgen Deprived Prostate Tumors by Increasing ATF3 and Inhibiting Androgen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Lipid Raft Isolation by Sucrose Gradient Centrifugation and Visualization of Raft-Located Proteins by Fluorescence Microscopy: The Use of Combined Techniques to Assess Fas/CD95 Location in Rafts During Apoptosis Triggering | Springer Nature Experiments [experiments.springernature.com]

- 5. Edelfosine Promotes Apoptosis in Androgen-Deprived Prostate Tumors by Increasing ATF3 and Inhibiting Androgen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Direct Endoplasmic Reticulum Targeting by the Selective Alkylphospholipid Analog and Antitumor Ether Lipid Edelfosine as a Therapeutic Approach in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antitumor alkyl-lysophospholipid analog edelfosine induces apoptosis in pancreatic cancer by targeting endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

(R)-Edelfosine: A Comprehensive Technical Guide on its Discovery, History, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Edelfosine (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine, ET-18-OCH3) is a synthetic alkyl-lysophospholipid analogue that has garnered significant interest as a potential anti-cancer agent. Unlike traditional chemotherapeutics that target DNA, edelfosine's unique mechanism of action involves the modulation of cellular membranes and the induction of apoptosis through multiple signaling pathways. This technical guide provides an in-depth overview of the discovery, history, and multifaceted mechanism of action of this compound, with a focus on quantitative data, detailed experimental protocols, and visualization of key cellular processes.

Discovery and History

The journey of edelfosine began in the 1960s when German scientists Herbert Fischer and Paul Gerhard Munder were investigating the immunostimulatory properties of lysolecithin. Their work led to the synthesis of various analogues, among which edelfosine emerged as a potent anti-tumor agent. It is considered the prototype of a class of synthetic anti-cancer lipids known as alkylphospholipids.[1]

Initial preclinical studies revealed edelfosine's selective cytotoxicity towards tumor cells while sparing normal, healthy cells.[2] This selectivity sparked further investigation into its potential as a cancer therapeutic. Over the years, numerous in vitro and in vivo studies have demonstrated its efficacy against a wide range of malignancies, including hematological cancers and solid tumors.[1][3] Clinical trials, including Phase I and II studies, have been conducted for various cancers, such as leukemia, non-small-cell lung carcinoma, and brain tumors, showing good tolerability and safety profiles.[1]

Mechanism of Action

This compound exerts its anti-cancer effects through a complex and multi-pronged mechanism that primarily targets cellular membranes, leading to the induction of apoptosis. Key aspects of its mechanism include:

-

Lipid Raft Disruption and Fas/CD95 Clustering: In hematological cancer cells, edelfosine accumulates in cholesterol-rich microdomains of the plasma membrane known as lipid rafts.[3][4] This accumulation leads to the clustering of the Fas/CD95 death receptor within these rafts, initiating the formation of the Death-Inducing Signaling Complex (DISC) and subsequent activation of the extrinsic apoptotic pathway, independent of the Fas ligand.[3][4]

-

Endoplasmic Reticulum (ER) Stress: In solid tumor cells, edelfosine preferentially accumulates in the endoplasmic reticulum.[5] This triggers a cascade of events known as the ER stress response, characterized by the activation of caspase-4, upregulation of the pro-apoptotic transcription factor CHOP/GADD153, and disruption of calcium homeostasis.[5]

-

Mitochondrial-Mediated Apoptosis: The signals initiated at both the plasma membrane and the ER converge at the mitochondria. Edelfosine induces the release of cytochrome c from the mitochondria into the cytosol, a key event in the intrinsic apoptotic pathway.[5]

-

Inhibition of Pro-Survival Signaling Pathways: Edelfosine has been shown to inhibit critical pro-survival signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/ERK pathways, further tipping the cellular balance towards apoptosis.[6]

Quantitative Data

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) of this compound has been determined in a variety of cancer cell lines, demonstrating its broad-spectrum anti-cancer activity.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |

| Z-138 | Mantle Cell Lymphoma | ~5 | 48 |

| EHEB | Chronic Lymphocytic Leukemia | ~7 | 48 |

| LNCaP | Prostate Cancer | ~10 | 72 |

| VCaP | Prostate Cancer | ~10 | 72 |

| C6 | Glioma | Not specified | Not specified |

| Ewing's Sarcoma Cells | Ewing's Sarcoma | Not specified | Not specified |

| Pancreatic Cancer Cells | Pancreatic Cancer | Potent | Not specified |

Note: IC50 values can vary depending on the specific experimental conditions.

Pharmacokinetics (Mouse Models)

Pharmacokinetic studies in mice have provided valuable insights into the absorption, distribution, metabolism, and excretion of this compound.[2][7]

| Parameter | Value | Administration Route | Mouse Strain |

| Oral Bioavailability (Single Dose) | <10% | Oral | BALB/c and SCID |

| Oral Bioavailability (Multiple Doses) | 64% | Oral | BALB/c and SCID |

| Elimination Half-life (t1/2β) | 22.29 ± 14.02 h | Intravenous | BALB/c |

| Systemic Clearance (CL) | 0.056 ± 0.030 L/h/kg | Intravenous | BALB/c |

| Volume of Distribution (Vss) | 1.285 ± 0.556 L/kg | Intravenous | BALB/c |

Toxicity

Preclinical studies have indicated that the primary toxic effect of edelfosine is gastrointestinal irritation. Importantly, it does not exhibit the bone marrow toxicity commonly associated with traditional DNA-damaging chemotherapeutics.[1] Specific LD50 values from the available search results are not provided.

Detailed Experimental Protocols

Synthesis of this compound

A detailed, step-by-step protocol for the synthesis of this compound is not fully available in the provided search results. However, a general approach involves the reaction of 1-O-octadecyl-2-O-methyl-rac-glycerol with 2-chloro-2-oxo-1,3,2-dioxaphospholane, followed by ring-opening with trimethylamine. For a precise and reproducible synthesis, consulting specialized organic chemistry literature is recommended.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-treated control wells.

-

Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol describes the detection of apoptosis induced by this compound using flow cytometry.

Materials:

-

Cancer cell line of interest

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells and treat with various concentrations of this compound for a specified time. Include an untreated control.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line of interest

-

This compound formulation for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of the mice.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (width^2 x length)/2.

-

Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound to the treatment group via the desired route (e.g., oral gavage) at a specified dose and schedule. The control group receives the vehicle.

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound.

Fas/CD95-Mediated Apoptosis in Hematological Cancers

Caption: Edelfosine induces Fas/CD95 clustering in lipid rafts, leading to apoptosis.

Endoplasmic Reticulum Stress Pathway in Solid Tumors

Caption: Edelfosine triggers ER stress, leading to mitochondrial-mediated apoptosis.

Inhibition of PI3K/Akt Signaling Pathway

Caption: Edelfosine inhibits the pro-survival PI3K/Akt signaling pathway.

Conclusion

This compound represents a promising class of anti-cancer agents with a distinct mechanism of action that circumvents the limitations of traditional DNA-damaging drugs. Its ability to selectively target tumor cells and induce apoptosis through the modulation of cellular membranes and key signaling pathways makes it an attractive candidate for further drug development. This technical guide provides a comprehensive resource for researchers and drug development professionals, summarizing the current knowledge on this compound and offering detailed methodologies for its investigation. Further research is warranted to fully elucidate its therapeutic potential and to optimize its clinical application.

References

- 1. Direct Endoplasmic Reticulum Targeting by the Selective Alkylphospholipid Analog and Antitumor Ether Lipid Edelfosine as a Therapeutic Approach in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Involvement of Raft Aggregates Enriched in Fas/CD95 Death-Inducing Signaling Complex in the Antileukemic Action of Edelfosine in Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipid raft-mediated Fas/CD95 apoptotic signaling in leukemic cells and normal leukocytes and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Edelfosine - Wikipedia [en.wikipedia.org]

- 7. aacrjournals.org [aacrjournals.org]

A Technical Guide to the Stereoselective Synthesis of (R)-Edelfosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Edelfosine (1-O-octadecyl-2-O-methyl-sn-glycero-3-phosphocholine) is a synthetic ether lipid analogue of lysophosphatidylcholine with potent and selective antineoplastic activity. Unlike traditional chemotherapeutic agents that target DNA, Edelfosine's mechanism of action involves the induction of apoptosis through its interaction with cell membranes, particularly lipid rafts. Its stereochemistry at the C-2 position of the glycerol backbone is crucial for its biological activity, making the enantioselective synthesis of the (R)-isomer a key focus for its therapeutic development.

This technical guide provides an in-depth overview of the seminal stereoselective synthesis pathways for this compound, presenting detailed experimental protocols and quantitative data to aid researchers in the replication and optimization of these methods.

Core Synthesis Pathways

Two principal strategies for the stereoselective synthesis of this compound have been established, each employing a different chiral starting material to introduce the desired stereochemistry.

-

The Berchtold Pathway (1982): This approach commences with the commercially available chiral building block, (S)-1,2-isopropylideneglycerol.

-

The Hajdu and Bhatia Pathway (1988): This alternative route utilizes isopropylidene-ʟ-glyceric acid methyl ester as the chiral precursor.

The following sections provide a detailed exposition of these two synthetic routes.

The Berchtold Pathway: Synthesis from (S)-1,2-Isopropylideneglycerol

This pathway, developed by Berchtold, represents a robust method for the large-scale synthesis of C18-Edelfosine with controlled stereochemistry at the sn-2 position.

Overall Reaction Scheme

Caption: Berchtold synthesis of this compound.

Experimental Protocols and Data

Table 1: Quantitative Data for the Berchtold Pathway

| Step | Product | Starting Material | Key Reagents | Yield (%) |

| 1 | (S)-3-O-Benzyl-1,2-isopropylideneglycerol | (S)-1,2-Isopropylideneglycerol | NaH, Benzyl Bromide | 95 |

| 2 | (S)-3-O-Benzyl-glycerol | (S)-3-O-Benzyl-1,2-isopropylideneglycerol | Acetic Acid, H₂O | 92 |

| 3 | (R)-1-O-Octadecyl-3-O-benzyl-glycerol | (S)-3-O-Benzyl-glycerol | NaH, Octadecyl Bromide | 85 |

| 4 | (R)-1-O-Octadecyl-2-O-methyl-3-O-benzyl-glycerol | (R)-1-O-Octadecyl-3-O-benzyl-glycerol | NaH, Methyl Iodide | 90 |

| 5 | (R)-1-O-Octadecyl-2-O-methyl-glycerol | (R)-1-O-Octadecyl-2-O-methyl-3-O-benzyl-glycerol | H₂, Pd/C | 98 |

| 6 | This compound | (R)-1-O-Octadecyl-2-O-methyl-glycerol | 2-Chloro-2-oxo-1,3,2-dioxaphospholane, Trimethylamine | 60 |

Detailed Methodologies:

-

Step 1: Benzylation of (S)-1,2-Isopropylideneglycerol To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C is added a solution of (S)-1,2-isopropylideneglycerol (1.0 eq) in anhydrous THF. The mixture is stirred for 30 minutes, followed by the dropwise addition of benzyl bromide (1.1 eq). The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched by the slow addition of water, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford (S)-3-O-benzyl-1,2-isopropylideneglycerol.

-

Step 2: Deprotection of the Acetal (S)-3-O-Benzyl-1,2-isopropylideneglycerol (1.0 eq) is dissolved in a mixture of acetic acid and water (4:1 v/v) and heated at 60 °C for 4 hours. The solvent is removed under reduced pressure, and the residue is co-evaporated with toluene to remove residual acetic acid. The crude (S)-3-O-benzyl-glycerol is used in the next step without further purification.

-

Step 3: Octadecylation of (S)-3-O-Benzyl-glycerol To a solution of (S)-3-O-benzyl-glycerol (1.0 eq) in anhydrous DMF at 0 °C is added sodium hydride (1.1 eq) portionwise. The mixture is stirred for 1 hour, followed by the addition of octadecyl bromide (1.1 eq). The reaction is heated at 80 °C for 12 hours. After cooling to room temperature, the reaction is quenched with methanol and the solvent is evaporated. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The product, (R)-1-O-octadecyl-3-O-benzyl-glycerol, is purified by column chromatography.

-

Step 4: Methylation of the Secondary Alcohol A solution of (R)-1-O-octadecyl-3-O-benzyl-glycerol (1.0 eq) in anhydrous THF is added to a suspension of sodium hydride (1.2 eq) in THF at 0 °C. After stirring for 30 minutes, methyl iodide (1.5 eq) is added, and the mixture is stirred at room temperature for 16 hours. The reaction is quenched with water and extracted with hexane. The organic layer is dried and concentrated to give (R)-1-O-octadecyl-2-O-methyl-3-O-benzyl-glycerol, which is purified by chromatography.

-

Step 5: Debenzylation (R)-1-O-Octadecyl-2-O-methyl-3-O-benzyl-glycerol (1.0 eq) is dissolved in ethanol, and palladium on charcoal (10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (1 atm) for 24 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to yield (R)-1-O-octadecyl-2-O-methyl-glycerol.

-

Step 6: Phosphocholine Headgroup Installation To a solution of (R)-1-O-octadecyl-2-O-methyl-glycerol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane at 0 °C is added 2-chloro-2-oxo-1,3,2-dioxaphospholane (1.2 eq). The reaction is stirred for 2 hours. The solvent is evaporated, and the residue is dissolved in anhydrous acetonitrile. The solution is transferred to a pressure vessel, and cooled to -20 °C. An excess of trimethylamine is condensed into the vessel. The vessel is sealed and heated at 60 °C for 24 hours. After cooling, the excess trimethylamine is evaporated, and the residue is purified by column chromatography on silica gel to afford this compound.

The Hajdu and Bhatia Pathway: Synthesis from Isopropylidene-ʟ-glyceric Acid Methyl Ester

This stereocontrolled synthesis provides an alternative route to C16-Edelfosine, starting from a different chiral precursor.

Overall Reaction Scheme

Caption: Hajdu and Bhatia synthesis of this compound.

Experimental Protocols and Data

Table 2: Quantitative Data for the Hajdu and Bhatia Pathway

| Step | Product | Starting Material | Key Reagents | Yield (%) |

| 1 | Methyl (R)-2,3-dihydroxypropanoate | Isopropylidene-ʟ-glyceric acid methyl ester | Dowex 50W-X8 | 98 |

| 2 | Methyl (R)-3-O-trityl-2-hydroxypropanoate | Methyl (R)-2,3-dihydroxypropanoate | Trityl chloride, Pyridine | 85 |

| 3 | Methyl (R)-3-O-trityl-2-O-methylpropanoate | Methyl (R)-3-O-trityl-2-hydroxypropanoate | NaH, Methyl iodide | 92 |

| 4 | (R)-3-O-Trityl-2-O-methylpropan-1-ol | Methyl (R)-3-O-trityl-2-O-methylpropanoate | LiAlH₄ | 95 |

| 5 | (R)-1-O-Hexadecyl-3-O-trityl-2-O-methylpropan-1-ol | (R)-3-O-Trityl-2-O-methylpropan-1-ol | NaH, Hexadecyl mesylate | 88 |

| 6 | (R)-1-O-Hexadecyl-2-O-methylpropan-1-ol | (R)-1-O-Hexadecyl-3-O-trityl-2-O-methylpropan-1-ol | p-Toluenesulfonic acid | 90 |

| 7 | This compound (C16) | (R)-1-O-Hexadecyl-2-O-methylpropan-1-ol | 2-Chloro-2-oxo-1,3,2-dioxaphospholane, Trimethylamine | 54 |

Detailed Methodologies:

-

Step 1: Trans-acetalization A solution of isopropylidene-ʟ-glyceric acid methyl ester (1.0 eq) in methanol is treated with Dowex 50W-X8 resin (H⁺ form) and stirred at room temperature for 24 hours. The resin is filtered off, and the filtrate is concentrated to give methyl (R)-2,3-dihydroxypropanoate, which is used directly in the next step.

-

Step 2: Tritylation of the Primary Alcohol To a solution of methyl (R)-2,3-dihydroxypropanoate (1.0 eq) in pyridine is added trityl chloride (1.1 eq) at 0 °C. The mixture is stirred at room temperature for 16 hours. The reaction is poured into ice-water and extracted with ethyl acetate. The organic layer is washed with saturated aqueous copper sulfate solution, water, and brine, then dried and concentrated. The product is purified by column chromatography.

-

Step 3: Methylation of the Secondary Alcohol Methyl (R)-3-O-trityl-2-hydroxypropanoate (1.0 eq) is dissolved in anhydrous DMF, and sodium hydride (1.2 eq) is added at 0 °C. After 30 minutes, methyl iodide (1.5 eq) is added, and the reaction is stirred for 12 hours at room temperature. The reaction is quenched with methanol, and the solvent is removed in vacuo. The residue is worked up as described in Step 2 to afford the methylated product.

-

Step 4: Reduction of the Ester To a solution of lithium aluminum hydride (1.5 eq) in anhydrous diethyl ether at 0 °C is added a solution of methyl (R)-3-O-trityl-2-O-methylpropanoate (1.0 eq) in diethyl ether. The mixture is stirred for 2 hours at room temperature. The reaction is quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The precipitate is filtered off, and the filtrate is dried and concentrated to yield (R)-3-O-trityl-2-O-methylpropan-1-ol.

-

Step 5: Hexadecylation (R)-3-O-Trityl-2-O-methylpropan-1-ol (1.0 eq) is treated with sodium hydride (1.1 eq) in anhydrous THF at 0 °C for 30 minutes, followed by the addition of hexadecyl mesylate (1.2 eq). The reaction is refluxed for 18 hours. After cooling, the reaction is quenched and worked up as previously described to give the hexadecyl ether.

-

Step 6: Detritylation A solution of (R)-1-O-hexadecyl-3-O-trityl-2-O-methylpropan-1-ol (1.0 eq) and p-toluenesulfonic acid monohydrate (0.1 eq) in a mixture of methanol and chloroform (2:1) is stirred at room temperature for 2 hours. The reaction is neutralized with saturated aqueous sodium bicarbonate and extracted with chloroform. The organic layer is dried and concentrated, and the product is purified by chromatography.

-

Step 7: Phosphocholine Headgroup Installation The phosphocholine moiety is introduced using the same two-step procedure as described in Step 6 of the Berchtold pathway, starting from (R)-1-O-hexadecyl-2-O-methylpropan-1-ol to yield this compound (C16).

Conclusion

The stereoselective synthesis of this compound is a critical aspect of its development as a therapeutic agent. The two pathways detailed in this guide, pioneered by Berchtold and by Hajdu and Bhatia, provide reliable and scalable methods for obtaining this enantiomerically pure ether lipid. The choice of pathway may depend on the availability and cost of the chiral starting materials. The detailed experimental protocols and quantitative data provided herein are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating further investigation and optimization of this compound synthesis.

(R)-Edelfosine: A Technical Guide to Cellular Uptake and Distribution

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Edelfosine (1-O-octadecyl-2-O-methyl-sn-glycero-3-phosphocholine, ET-18-OCH₃) is a synthetic alkyl-lysophospholipid analogue that exhibits selective antineoplastic activity. Unlike conventional chemotherapeutic agents that target DNA synthesis, edelfosine's mechanism of action is initiated at the cell membrane and involves modulation of key signaling pathways, ultimately leading to apoptosis in cancer cells while largely sparing normal cells.[1][2] This technical guide provides an in-depth overview of the cellular uptake, intracellular distribution, and the subsequent molecular events triggered by this compound. It is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.

Cellular Uptake of this compound

The selective accumulation of edelfosine in tumor cells is a critical determinant of its anticancer activity.[3][4] The primary mechanism of cellular entry is thought to be passive diffusion, driven by the molecule's lipophilic nature, which allows for its incorporation into the plasma membrane.[5]

Role of Lipid Rafts

A key feature of edelfosine's interaction with the plasma membrane is its accumulation in cholesterol-rich microdomains known as lipid rafts.[6][7] This interaction is crucial for initiating downstream signaling events. The disruption of lipid raft integrity has been shown to be a central aspect of edelfosine's pro-apoptotic effects.[6][8] Edelfosine's affinity for cholesterol and its ability to alter membrane fluidity contribute to its preferential partitioning into the more rigid lipid domains often found in cancer cell membranes.[6][9] The uptake process is facilitated by raft-dependent endocytosis.[10][11]

Quantitative Aspects of Cellular Uptake

The uptake of edelfosine is a rapid process, with a linear initial velocity. Studies in L1210 murine leukemia cells have provided quantitative insights into this process.

| Parameter | Value | Cell Line | Reference |

| Initial Unidirectional Linear Uptake Velocity | 1.1 nmol/min per 2 x 10⁶ cells | L1210 | [5] |

| Steady-State Accumulation (at ~30 min) | ~5 nmol/2 x 10⁶ cells | L1210 | [5] |

| Concentration Range for Non-Saturable Uptake | 0 - 40 µM | L1210 | [5] |

Intracellular Distribution

Following its incorporation into the plasma membrane, edelfosine is distributed to various intracellular compartments, with the endoplasmic reticulum (ER) and mitochondria being major targets.[8][12]

Endoplasmic Reticulum Accumulation

A significant portion of internalized edelfosine translocates to the endoplasmic reticulum.[12][13] This accumulation is particularly prominent in solid tumor cells and leads to the induction of a persistent ER stress response, a key contributor to its apoptotic effect.[13][14] The localization within the ER has been visualized using fluorescently labeled edelfosine analogues.[13][14]

Mitochondrial Targeting

Edelfosine also localizes to mitochondria, an event mediated by lipid rafts.[7][10] It is suggested that edelfosine promotes the internalization of cell surface rafts to the mitochondria.[10] This mitochondrial targeting is critical for the execution of apoptosis, as it leads to the loss of mitochondrial membrane potential and the release of cytochrome c.[7][8]

Signaling Pathways Modulated by this compound

Edelfosine's anticancer activity stems from its ability to modulate multiple signaling pathways that govern cell survival and death.

Induction of Apoptosis via Fas/CD95

A primary mechanism of edelfosine-induced apoptosis involves the ligand-independent activation of the Fas/CD95 death receptor.[1][2] Edelfosine promotes the clustering of Fas/CD95 in lipid rafts, leading to the formation of the Death-Inducing Signaling Complex (DISC) and subsequent activation of the caspase cascade.[8]

Caption: Edelfosine-induced Fas/CD95 apoptotic pathway.

Inhibition of Pro-Survival Pathways

Edelfosine also promotes apoptosis by inhibiting key pro-survival signaling pathways, most notably the PI3K/AKT pathway.[2][12] By disrupting the integrity of lipid rafts, edelfosine interferes with the localization and activation of AKT, a critical kinase for cell survival and proliferation.[12]

Caption: Inhibition of the PI3K/AKT survival pathway by Edelfosine.

Endoplasmic Reticulum Stress Pathway

The accumulation of edelfosine in the ER triggers an unfolded protein response (UPR) and persistent ER stress, leading to apoptosis. This pathway involves the activation of key stress sensors and executioner molecules.

Caption: Edelfosine-induced ER stress-mediated apoptosis.

Experimental Protocols

Assessment of Cellular Uptake using Fluorescent Edelfosine Analogues

This protocol describes the visualization of edelfosine's subcellular localization using a fluorescent analogue like Et-BDP-ET.

Materials:

-

Cancer cell line of interest (e.g., PANC-1)

-

Complete cell culture medium

-

Fluorescent edelfosine analogue (e.g., Et-BDP-ET)

-

Organelle-specific fluorescent probes (e.g., MitoTracker Red for mitochondria, CellLight ER-RFP for ER)

-

DAPI for nuclear staining

-

Confocal microscope

Procedure:

-

Seed cells on glass-bottom dishes suitable for confocal microscopy and culture until they reach the desired confluency.

-

For organelle co-localization, pre-label the cells with the specific organelle probe according to the manufacturer's instructions (e.g., incubate with MitoTracker Red or transduce with CellLight ER-RFP BacMam 2.0).[14]

-

Prepare a working solution of the fluorescent edelfosine analogue in complete medium (e.g., 20 µM Et-BDP-ET).[14]

-

Remove the medium from the cells and add the medium containing the fluorescent edelfosine analogue.

-

Incubate the cells for the desired time period (e.g., 3 hours) at 37°C in a CO₂ incubator.[14]

-

Wash the cells with phosphate-buffered saline (PBS) to remove excess fluorescent probe.

-

Fix the cells if required by the experimental design.

-

Counterstain the nuclei with DAPI.

-

Acquire images using a confocal microscope with appropriate laser lines and emission filters for the fluorescent probes used.

-

Analyze the images for co-localization of the fluorescent edelfosine analogue with the organelle-specific probes.

Caption: Workflow for visualizing edelfosine's subcellular localization.

Quantification of Edelfosine in Biological Samples by HPLC-ESI-MS

This protocol provides a method for the quantitative determination of edelfosine in cell lysates.

Materials:

-

Cell samples treated with edelfosine

-

Methanol for cell lysis and protein precipitation

-

High-performance liquid chromatography (HPLC) system

-

Electrospray ionization mass spectrometer (ESI-MS)

-

Reversed-phase C18 column (e.g., Alltima RPC18)

-

Edelfosine standard for calibration curve

Procedure:

-

Harvest cells after treatment with edelfosine.

-

Lyse the cells and precipitate proteins by adding cold methanol.

-

Centrifuge the samples to pellet the precipitated proteins and cell debris.

-

Collect the supernatant containing edelfosine.

-

Inject an aliquot of the supernatant into the HPLC-ESI-MS system.

-

Perform chromatographic separation on a C18 column.

-

Detect and quantify edelfosine using ESI-MS in positive ion mode with selected ion monitoring.

-

Generate a standard curve using known concentrations of edelfosine to quantify the amount in the cell samples.

-

Normalize the results to the number of cells or total protein content.

Caption: Workflow for quantitative analysis of edelfosine.

Apoptosis Assay by Annexin V Staining and Flow Cytometry

This protocol details the measurement of apoptosis induced by edelfosine through the detection of phosphatidylserine externalization.

Materials:

-

Cancer cell line (e.g., LNCaP)

-

Complete cell culture medium

-

Edelfosine

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

-

Propidium Iodide (PI) or other viability dye

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and culture for 24-48 hours.

-

Treat the cells with various concentrations of edelfosine (e.g., 0, 5, and 10 µM) and incubate for the desired time (e.g., 24 hours).[12]

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Conclusion

This compound represents a unique class of anticancer agents with a mechanism of action centered on the cell membrane and its associated signaling pathways. Its selective uptake by tumor cells and its ability to induce apoptosis through multiple, interconnected pathways, including lipid raft disruption, Fas/CD95 activation, inhibition of survival signals, and induction of ER stress, make it a compelling candidate for further drug development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to investigate and harness the therapeutic potential of this compound.

References

- 1. Biological activities, mechanisms of action and biomedical prospect of the antitumor ether phospholipid ET-18-OCH(3) (edelfosine), a proapoptotic agent in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Edelfosine - Wikipedia [en.wikipedia.org]

- 3. Selective induction of apoptosis in cancer cells by the ether lipid ET-18-OCH3 (Edelfosine): molecular structure requirements, cellular uptake, and protection by Bcl-2 and Bcl-X(L) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Unidirectional membrane uptake of the ether lipid antineoplastic agent edelfosine by L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Involvement of lipid rafts in the localization and dysfunction effect of the antitumor ether phospholipid edelfosine in mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Edelfosine Promotes Apoptosis in Androgen Deprived Prostate Tumors by Increasing ATF3 and Inhibiting Androgen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Direct Endoplasmic Reticulum Targeting by the Selective Alkylphospholipid Analog and Antitumor Ether Lipid Edelfosine as a Therapeutic Approach in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

(R)-Edelfosine's Induction of Apoptosis: A Technical Guide for Researchers

Abstract

(R)-Edelfosine (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine, ET-18-OCH3) is a synthetic alkyl-lysophospholipid analogue that has demonstrated potent and selective pro-apoptotic activity in a wide range of cancer cells, while largely sparing normal, non-malignant cells.[1] This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound-induced apoptosis, focusing on its interaction with cellular membranes and the subsequent activation of key signaling pathways. This document is intended for researchers, scientists, and drug development professionals in the field of oncology. We will explore its dual action on lipid rafts and the endoplasmic reticulum, present quantitative data on its efficacy, detail relevant experimental protocols, and provide visual representations of the signaling cascades involved.

Introduction

Unlike conventional chemotherapeutic agents that primarily target DNA synthesis, this compound's mechanism of action is centered on the cell membrane and its intricate signaling platforms.[2] This unique characteristic allows it to bypass common mechanisms of drug resistance associated with DNA-damaging agents. The pro-apoptotic effects of Edelfosine are multifaceted, primarily initiated by its accumulation in specific subcellular compartments, leading to the activation of both extrinsic and intrinsic apoptotic pathways.

Core Mechanisms of Action

This compound's ability to induce apoptosis stems from its interaction with two main cellular components: plasma membrane lipid rafts and the endoplasmic reticulum (ER).

Lipid Raft-Mediated Apoptosis: The Fas/CD95 Connection

In many hematological cancers, Edelfosine preferentially accumulates in cholesterol-rich microdomains of the plasma membrane known as lipid rafts.[3] This accumulation triggers a reorganization of these rafts, leading to the recruitment and clustering of the Fas/CD95 death receptor.[4] This clustering occurs independently of the receptor's natural ligand, FasL, and initiates the formation of the Death-Inducing Signaling Complex (DISC).[3] The DISC consists of the aggregated Fas/CD95, the adaptor protein FADD (Fas-Associated Death Domain), and pro-caspase-8. The proximity of pro-caspase-8 molecules within the DISC facilitates their auto-activation, leading to a cascade of downstream caspase activation, ultimately resulting in apoptosis.[4]

Endoplasmic Reticulum Stress-Induced Apoptosis

In solid tumors, Edelfosine has been shown to accumulate in the endoplasmic reticulum, a critical organelle for protein and lipid biosynthesis.[5][6] This accumulation induces a state of ER stress, characterized by the unfolded protein response (UPR). However, instead of promoting cell survival, Edelfosine-induced ER stress activates pro-apoptotic signaling pathways.[5] Key events in this process include the upregulation of the transcription factor CHOP (C/EBP homologous protein), the activation of caspase-4 (in humans), and the persistent activation of the c-Jun N-terminal kinase (JNK) pathway.[5][6] This ER-centric mechanism ultimately converges on the mitochondria to execute the apoptotic program.

Key Signaling Pathways

The apoptotic signal initiated by this compound is propagated through several critical signaling pathways.

The PI3K/Akt Survival Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial cell survival pathway that is often hyperactivated in cancer. Edelfosine has been shown to inhibit the activation of Akt, thereby promoting apoptosis.[2] This inhibition is thought to be a consequence of the disruption of lipid raft integrity, as Akt signaling is partly dependent on these membrane microdomains.

The JNK Stress-Activated Pathway

The c-Jun N-terminal kinase (JNK) pathway is a component of the mitogen-activated protein kinase (MAPK) signaling network and is typically activated in response to cellular stress. Persistent activation of the JNK pathway, as induced by Edelfosine through ER stress, is a strong pro-apoptotic signal.[5]

Data Presentation: Efficacy of this compound

The pro-apoptotic activity of this compound has been quantified in numerous cancer cell lines. The following tables summarize key efficacy data.

| Cell Line | Cancer Type | IC50 / GI50 (µM) | Treatment Duration | Reference |

| Leukemia | ||||

| HL-60 | Acute Promyelocytic Leukemia | Sensitive (Specific value not provided) | Not Specified | [7] |

| K562 | Chronic Myelogenous Leukemia | Resistant (Specific value not provided) | Not Specified | [7] |

| JVM-2 | Mantle Cell Lymphoma | More potent than Perifosine | Not Specified | [5] |

| Z-138 | Mantle Cell Lymphoma | More potent than Perifosine | Not Specified | [5] |

| EHEB | Chronic Lymphocytic Leukemia | More potent than Perifosine | Not Specified | [5] |

| Solid Tumors | ||||

| LNCaP | Prostate Cancer | Dose-dependent apoptosis | Not Specified | [2] |

| VCaP | Prostate Cancer | Dose-dependent apoptosis | Not Specified | [2] |

| PANC-1 | Pancreatic Cancer | Not Specified | 5 days | [8] |

| PANC-1 CSCs | Pancreatic Cancer Stem Cells | Not Specified | 5 days | [8] |

Table 1: Inhibitory Concentrations of this compound in Various Cancer Cell Lines. Note: Specific IC50/GI50 values for Edelfosine are not consistently reported in a centralized manner. The NCI-60 database may contain more extensive GI50 data.

| Cell Line | Cancer Type | Edelfosine Concentration (µM) | Treatment Duration | Apoptosis Rate (%) | Reference |

| PANC-1 | Pancreatic Cancer | 20 | 5 days | ~47 | [8] |

| PANC-1 CSCs | Pancreatic Cancer Stem Cells | 20 | 5 days | ~38 | [8] |

| LNCaP | Prostate Cancer | 5 and 10 | Not Specified | Dose-dependent increase | [2] |

| VCaP | Prostate Cancer | 5 and 10 | Not Specified | Dose-dependent increase | [2] |

Table 2: Apoptosis Rates Induced by this compound in Specific Cancer Cell Lines.

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate this compound-induced apoptosis.

Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Preparation:

-

Culture cancer cells to the desired confluence.

-

Treat cells with this compound at various concentrations and for different time points. Include an untreated control.

-

Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cell pellet with cold phosphate-buffered saline (PBS).

-

-

Staining:

-

Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Use FITC and PI single-stained controls for compensation.

-

Gate the cell populations based on their fluorescence:

-

Annexin V-negative/PI-negative: Viable cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

-

Western Blot Analysis of Apoptotic Proteins

This technique is used to detect changes in the expression and cleavage of key apoptotic proteins.

-

Protein Extraction:

-

Treat cells with this compound as described above.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Denature protein lysates by boiling in Laemmli buffer.

-

Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, p-Akt, total Akt, p-JNK, total JNK, β-actin).

-

Wash the membrane with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash the membrane with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Cell/Tissue Preparation:

-

For cultured cells, fix with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.

-

For tissue sections, deparaffinize and rehydrate the slides.

-

-

TUNEL Reaction:

-

Incubate the samples with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs.

-

The TdT enzyme will incorporate the labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA.

-

-

Detection:

-

Wash the samples to remove unincorporated nucleotides.

-

Counterstain the nuclei with a DNA dye such as DAPI.

-

Visualize the fluorescent signal using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

-

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and a typical experimental workflow.

Caption: this compound induced Fas/CD95 signaling pathway in lipid rafts.

Caption: this compound induced ER stress-mediated apoptosis.

Caption: Experimental workflow for assessing this compound-induced apoptosis.

Conclusion

This compound represents a promising class of anti-cancer agents with a unique mechanism of action that circumvents traditional resistance pathways. Its ability to selectively induce apoptosis in cancer cells through the modulation of lipid raft signaling and the induction of ER stress highlights the potential of targeting cellular membranes in oncology. The experimental protocols and signaling pathways detailed in this guide provide a framework for researchers to further investigate the therapeutic potential of this compound and related compounds. Further research, particularly in compiling comprehensive efficacy data across a wider range of cancer types, will be crucial in advancing this compound towards clinical applications.

References

- 1. Edelfosine-induced metabolic changes in cancer cells that precede the overproduction of reactive oxygen species and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Edelfosine lipid nanosystems overcome drug resistance in leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Edelfosine - Wikipedia [en.wikipedia.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Data mining the NCI cancer cell line compound GI(50) values: identifying quinone subtypes effective against melanoma and leukemia cell classes - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-Edelfosine's Interaction with Lipid Rafts: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Edelfosine (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine), a synthetic alkyl-lysophospholipid, has emerged as a promising anti-cancer agent due to its selective induction of apoptosis in tumor cells while largely sparing normal cells. A key aspect of its mechanism of action involves its interaction with lipid rafts, specialized microdomains within the plasma membrane enriched in cholesterol and sphingolipids. These rafts function as signaling platforms, concentrating or excluding key regulatory proteins. This technical guide provides an in-depth exploration of the molecular interactions between this compound and lipid rafts, the subsequent signaling cascades, and detailed experimental protocols for studying these phenomena.

Core Mechanism: Disruption and Reorganization of Lipid Raft Signaling

This compound preferentially accumulates in the lipid rafts of cancer cells, a process facilitated by the distinct lipid composition of malignant cell membranes. This accumulation triggers a cascade of events that ultimately lead to programmed cell death. The core mechanism can be summarized in two key actions:

-

Recruitment of Pro-Apoptotic Machinery: Edelfosine promotes the clustering of lipid rafts. This aggregation serves as a scaffold to recruit and concentrate death receptors, most notably Fas/CD95, and their downstream signaling components, such as the Fas-associated death domain (FADD) and procaspase-8.[1][2] This clustering facilitates the formation of the Death-Inducing Signaling Complex (DISC), leading to the activation of the caspase cascade and execution of apoptosis, independent of the natural Fas ligand (FasL).[3]

-

Exclusion of Pro-Survival Factors: Concurrently, the accumulation of Edelfosine in lipid rafts displaces critical pro-survival signaling molecules. A prime example is the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. By displacing PI3K and Akt from their operational platforms within the rafts, Edelfosine effectively inhibits their activation and downstream anti-apoptotic signals.[4][5]

This dual action of promoting death signaling while simultaneously inhibiting survival pathways highlights the targeted efficacy of Edelfosine at the level of membrane organization.

Quantitative Data on this compound's Effects

The following tables summarize key quantitative data regarding the biological effects of this compound.

| Cell Line | Edelfosine Concentration (µM) | Duration of Treatment (h) | Percentage of Apoptotic Cells (%) | Reference |

| Jurkat | 5 | 20 | ~40% | [6] |

| Jurkat | 10 | 9 | Not specified, but significant DISC formation observed | [1][3] |

| Jurkat | 10 | 48 | ~30% (control vs. Fas/CD95 silenced) | [1] |

| Jurkat (FasQ257K mutant) | 10 | 20 | ~25% (compared to ~45% in parental) | [6] |

| HL-60 | 10 | Not specified | Significant apoptosis induction | [7] |

| MOLT-4 | Not specified | Not specified | IC50 values determined for MDR sublines | [8] |

| Parameter | Cell Line / Model System | Edelfosine Concentration | Method | Key Finding | Reference |

| Protein Translocation | |||||

| Fas/CD95 Recruitment | Jurkat | 10 µM | Western Blot of Lipid Raft Fractions | Increased presence of Fas/CD95 in raft fractions | [1][3] |

| FADD Recruitment | Jurkat | 10 µM | Western Blot of Lipid Raft Fractions | Increased presence of FADD in raft fractions | [1][3] |

| Procaspase-8 Recruitment | Jurkat | 10 µM | Western Blot of Lipid Raft Fractions | Increased presence of procaspase-8 in raft fractions | [1][3] |

| PI3K Displacement | Mantle Cell Lymphoma (Z-138) | 10 µM | Western Blot of Lipid Raft Fractions | Dramatic displacement from raft to non-raft fractions | [4] |

| Akt Displacement | Mantle Cell Lymphoma (Z-138) | 10 µM | Western Blot of Lipid Raft Fractions | Partial displacement from raft fractions | [4] |

| Membrane Fluidity | |||||

| Model Membranes (POPC:SM:Chol) | 5-10 mol% | Fluorescence Anisotropy (DPH) | Mild increase in membrane fluidity | [7] | |

| Model Membranes | up to 5% | Langmuir Monolayers | Increased fluidity of tumor cell model membrane | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for studying its interaction with lipid rafts.

References

- 1. Involvement of Raft Aggregates Enriched in Fas/CD95 Death-Inducing Signaling Complex in the Antileukemic Action of Edelfosine in Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Involvement of Raft Aggregates Enriched in Fas/CD95 Death-Inducing Signaling Complex in the Antileukemic Action of Edelfosine in Jurkat Cells | PLOS One [journals.plos.org]

- 4. Lipid raft-mediated Akt signaling as a therapeutic target in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Induction of multidrug resistance in MOLT-4 cells by anticancer agents is closely related to increased expression of functional P-glycoprotein and MDR1 mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-Edelfosine's Disruption of Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Edelfosine (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine), a synthetic alkyl-lysophospholipid, has emerged as a promising anti-cancer agent due to its selective induction of apoptosis in tumor cells while largely sparing normal cells. Its mechanism of action is multifaceted, primarily targeting cellular membranes and initiating a cascade of events that disrupt critical signal transduction pathways. This technical guide provides an in-depth analysis of this compound's effects on key signaling pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development.

Core Mechanism of Action: Lipid Raft Disruption

This compound's primary mode of action involves its accumulation in cholesterol-rich microdomains of the plasma membrane known as lipid rafts. This accumulation alters the integrity and organization of these rafts, which serve as platforms for various signaling proteins. By disrupting these platforms, this compound modulates the activity of key signaling molecules, tipping the balance from cell survival to apoptosis.

Impact on Key Signal Transduction Pathways

Activation of the Extrinsic Apoptosis Pathway: Fas/CD95 Signaling

A pivotal mechanism of this compound-induced apoptosis is the ligand-independent activation of the Fas/CD95 death receptor pathway. This compound promotes the clustering of Fas/CD95 receptors within lipid rafts, leading to the formation of the Death-Inducing Signaling Complex (DISC) and subsequent activation of the caspase cascade.

-

Diagram of Edelfosine-Induced Fas/CD95 Signaling:

Caption: Edelfosine induces Fas/CD95 clustering in lipid rafts, initiating apoptosis.

Inhibition of Pro-Survival Signaling: The PI3K/Akt Pathway

This compound effectively inhibits the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell survival, proliferation, and growth. By disrupting lipid rafts, this compound prevents the recruitment and phosphorylation of Akt, thereby promoting apoptosis.

-

Diagram of Edelfosine's Inhibition of the PI3K/Akt Pathway:

Caption: Edelfosine disrupts lipid rafts, inhibiting PI3K/Akt survival signaling.

Modulation of the MAPK/ERK Pathway

The effect of this compound on the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway can be cell-type dependent. In some cancer cells, Edelfosine has been shown to inhibit ERK1/2 phosphorylation, which is associated with cell proliferation and survival.

-

Diagram of Edelfosine's Effect on the MAPK/ERK Pathway:

Caption: Edelfosine can inhibit the MAPK/ERK pathway, reducing cell proliferation.

Induction of Endoplasmic Reticulum (ER) Stress

This compound can accumulate in the endoplasmic reticulum, leading to ER stress. This triggers the Unfolded Protein Response (UPR), and when the stress is prolonged and severe, it initiates apoptosis through the activation of specific caspases and the upregulation of pro-apoptotic factors like CHOP.

-

Diagram of Edelfosine-Induced ER Stress:

Caption: Edelfosine accumulation in the ER triggers an apoptotic response.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cancer cell lines and signaling molecules.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| Jurkat | T-cell leukemia | ~5-10 |

| HL-60 | Promyelocytic leukemia | ~7-15 |

| U937 | Histiocytic lymphoma | ~8-12 |

| MCF-7 | Breast adenocarcinoma | ~10-20 |

| PC-3 | Prostate cancer | ~15-25 |

| A549 | Lung carcinoma | ~20-30 |

Table 2: Effect of this compound on Key Signaling Proteins

| Protein | Change | Cell Line(s) | Method |

| p-Akt (Ser473) | Decrease | LNCaP, PC-3 | Western Blot |

| Total Akt | No significant change | LNCaP, PC-3 | Western Blot |

| Caspase-3 | Activation | Jurkat, HL-60 | Activity Assay, Western Blot |

| Caspase-8 | Activation | Jurkat | Western Blot |

| Caspase-9 | Activation | Jurkat | Western Blot |

| PARP | Cleavage | Jurkat, HL-60 | Western Blot |

| p-ERK1/2 | Decrease | Some solid tumors | Western Blot |

| JNK | Activation | HeLa, U2OS | Kinase Assay, Western Blot |

| CHOP | Upregulation | HeLa, Panc-1 | Western Blot, RT-PCR |

| GRP78 | Upregulation | HeLa, Panc-1 | Western Blot, RT-PCR |

Detailed Experimental Protocols

Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Workflow Diagram:

Caption: Workflow for assessing apoptosis using Annexin V and PI staining.

-

Methodology:

-

Seed cells in a 6-well plate and treat with desired concentrations of this compound for the indicated time. Include a vehicle-treated control.

-

Harvest both adherent and floating cells by trypsinization and centrifugation at 300 x g for 5 minutes.

-

Wash the cell pellet twice with cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour.

-

Lipid Raft Isolation by Sucrose Density Gradient Ultracentrifugation

This protocol isolates detergent-resistant membranes (lipid rafts) from other cellular membranes.

-

Workflow Diagram:

Caption: Workflow for the isolation of lipid rafts via sucrose gradient ultracentrifugation.

-

Methodology:

-

Harvest approximately 50-100 x 10^6 cells and wash with cold PBS.

-

Lyse the cells on ice for 30 minutes in 1 mL of ice-cold lysis buffer (e.g., 1% Triton X-100 in TNE buffer) containing protease inhibitors.

-

Homogenize the lysate by passing it through a 22-gauge needle 10 times.

-

Mix the lysate with an equal volume of 80% sucrose in TNE buffer to achieve a final concentration of 40% sucrose.

-

Carefully overlay the 40% sucrose lysate with 8 mL of 30% sucrose and then 4 mL of 5% sucrose in TNE buffer in an ultracentrifuge tube.

-

Centrifuge at 200,000 x g for 18-20 hours at 4°C.

-

Carefully collect 1 mL fractions from the top of the gradient. Lipid rafts are typically found at the 5%-30% sucrose interface.

-

Analyze the protein content of each fraction by Western blotting using antibodies against lipid raft markers (e.g., Flotillin-1, Caveolin-1) and non-raft markers (e.g., Transferrin receptor).

-

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria, indicated by a fluorescence emission shift from green to red.

-

Workflow Diagram:

Caption: Workflow for measuring mitochondrial membrane potential using JC-1 dye.

-

Methodology:

-

Seed cells in a suitable plate and treat with this compound. Include a positive control for mitochondrial depolarization (e.g., CCCP).

-

After treatment, incubate the cells with 1-10 µM JC-1 dye in culture medium for 15-30 minutes at 37°C.

-

Wash the cells twice with PBS or assay buffer.

-

Analyze the cells immediately by flow cytometry or fluorescence microscopy.

-

Flow Cytometry: Detect green fluorescence (monomers) in the FITC channel and red fluorescence (J-aggregates) in the PE channel. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

-

Fluorescence Microscopy: Healthy cells will exhibit red fluorescent mitochondria, while apoptotic cells will show green fluorescence.

-

-

Conclusion

This compound exerts its potent anti-cancer effects through a multi-pronged attack on critical cellular signaling pathways. Its ability to disrupt lipid raft integrity serves as the initiating event, leading to the activation of pro-apoptotic pathways like Fas/CD95 and the inhibition of pro-survival pathways such as PI3K/Akt and MAPK/ERK. Furthermore, its accumulation in the endoplasmic reticulum induces a terminal stress response. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers to further investigate the intricate mechanisms of this compound and to explore its therapeutic potential in various cancer models. This comprehensive understanding is crucial for the rational design of novel combination therapies and the development of more effective cancer treatments.

(R)-Edelfosine: A Preclinical In Vitro Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Edelfosine (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine, ET-18-OCH3) is a synthetic alkyl-lysophospholipid analog that has demonstrated significant antitumor activity in a variety of preclinical in vitro models. Unlike conventional chemotherapeutic agents that primarily target DNA synthesis, this compound's mechanism of action is centered on the cell membrane and the induction of selective apoptosis in cancer cells while largely sparing normal, non-malignant cells.[1][2] This document provides a comprehensive overview of the preclinical in vitro studies of this compound, focusing on its mechanism of action, quantitative effects on cancer cell lines, detailed experimental protocols for its evaluation, and the signaling pathways it modulates.

Mechanism of Action

The antitumor activity of this compound is multifaceted, primarily involving the disruption of cellular membranes and the modulation of key signaling pathways.